keto-L-tagatose 6-phosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13O9P |
|---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2S,3R,4R)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5-,6+/m0/s1 |
InChI Key |
GSXOAOHZAIYLCY-HCWXCVPCSA-N |
SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Biological Occurrence and Distribution of Tagatose 6 Phosphate Isomers
Presence in Prokaryotic Systems
Keto-L-tagatose 6-phosphate and its isomer, D-tagatose 6-phosphate, are key intermediates in the metabolic pathways of various prokaryotic organisms. Their presence is most notably associated with the catabolism of lactose (B1674315) and galactose via the tagatose 6-phosphate pathway.
In many Gram-positive bacteria, the tagatose 6-phosphate pathway is the primary route for lactose and D-galactose metabolism. asm.org This pathway involves the phosphorylation of these sugars and their subsequent conversion to tagatose 6-phosphate.
Staphylococcus aureus : This bacterium utilizes the D-tagatose 6-phosphate pathway for the breakdown of lactose and D-galactose. asm.orgresearchgate.net The structural genes responsible for this pathway, lacABCD, are involved in the conversion of D-galactose 6-phosphate to D-tagatose 6-phosphate, which is then further metabolized. asm.orgnih.gov The enzymes encoded by these genes include galactose-6-phosphate (B1197297) isomerase, tagatose-6-phosphate kinase, and tagatose-1,6-diphosphate aldolase (B8822740). nih.govnih.gov Specifically, galactose-6-phosphate isomerase catalyzes the reversible isomerization of D-galactose 6-phosphate to D-tagatose 6-phosphate. ebi.ac.ukjmb.or.kr The kinase then phosphorylates D-tagatose 6-phosphate to D-tagatose 1,6-bisphosphate. ebi.ac.ukresearchgate.net
Lactococcus lactis : As a lactic acid bacterium, Lactococcus lactis is well-known for its role in dairy fermentations and its efficient metabolism of lactose. tandfonline.com It possesses the tagatose 6-phosphate pathway, with the lacABCD gene cluster encoding the necessary enzymes. nih.gov Similar to S. aureus, this pathway is crucial for the utilization of lactose and galactose. asm.org The enzymes involved include galactose-6-phosphate isomerase, tagatose-6-phosphate kinase (encoded by lacC), and tagatose-1,6-diphosphate aldolase (encoded by lacD). nih.gov
Lactobacillus spp. : Various species of Lactobacillus are capable of fermenting D-tagatose, indicating the presence of the tagatose 6-phosphate pathway. tandfonline.comresearchgate.net For instance, Lactobacillus rhamnosus has a galactose-6-phosphate isomerase (LacAB) that catalyzes the conversion of D-galactose-6-phosphate to D-tagatose-6-phosphate. plos.org The metabolism of lactose in some Lactobacillus species proceeds through this pathway, making it significant in the context of dairy products. researchgate.net
Streptococcus mutans : This oral bacterium can metabolize lactose through the tagatose 6-phosphate pathway. ebi.ac.ukresearchgate.net The induction of this pathway is observed when the bacterium is grown on lactose. ebi.ac.uk
Bacillus licheniformis : Interestingly, Bacillus licheniformis possesses a D-tagatose catabolic pathway that is more closely related to the one found in Gram-negative bacteria like Klebsiella oxytoca rather than the typical D-tagatose 6-phosphate pathway of other Gram-positive bacteria. nih.govnih.govasm.org
In Gram-negative bacteria, tagatose 6-phosphate is often an intermediate in the catabolism of galactitol. asm.orgnih.gov
Klebsiella oxytoca : This bacterium can catabolize D-tagatose and galactitol. nih.govresearchgate.net D-tagatose 6-phosphate is an intermediate in the galactitol degradation pathway. asm.orgnih.gov The genes for this pathway are arranged in the gat operon. nih.gov
Escherichia coli : While traditionally considered unable to grow on D-tagatose, some strains of E. coli have been found to possess a gene cluster for its utilization. researchgate.net In many strains, D-tagatose 6-phosphate is an intermediate in the catabolism of galactitol. asm.orgnih.gov Recent research has also shown that E. coli has the enzymatic machinery to produce D-tagatose from D-glucose through a pathway involving the conversion of D-fructose-6-phosphate to D-tagatose-6-phosphate by enzymes like GatZ and KbaZ. nih.govacs.org
Interactive Data Table: Tagatose 6-Phosphate Pathway in Various Bacteria
| Bacterium | Gram Staining | Primary Pathway Involving Tagatose 6-Phosphate | Key Intermediate |
| Staphylococcus aureus | Positive | Lactose/Galactose Catabolism | D-tagatose 6-phosphate |
| Lactococcus lactis | Positive | Lactose/Galactose Catabolism | D-tagatose 6-phosphate |
| Lactobacillus spp. | Positive | Lactose/Galactose Catabolism | D-tagatose 6-phosphate |
| Streptococcus mutans | Positive | Lactose Catabolism | D-tagatose 6-phosphate |
| Bacillus licheniformis | Positive | D-tagatose Catabolism | D-tagatose 1-phosphate |
| Klebsiella oxytoca | Negative | Galactitol Catabolism | D-tagatose 6-phosphate |
| Escherichia coli | Negative | Galactitol Catabolism/D-glucose to D-tagatose conversion | D-tagatose 6-phosphate |
Presence in Eukaryotic Systems
The occurrence of tagatose 6-phosphate isomers in eukaryotic systems is less documented than in prokaryotes. However, there is evidence of their existence as metabolites.
Mammalian Metabolites : Tagatose 6-phosphate has been identified as a human metabolite. ebi.ac.ukebi.ac.uk While the tagatose 6-phosphate pathway for lactose metabolism is not a primary pathway in mammals as it is in many bacteria, there is an indication that D-tagatose can be utilized in mammalian tissues. nih.gov For instance, rabbit muscle phosphofructokinase can use D-tagatose-6-phosphate as a substrate with kinetic constants similar to those for D-fructose-6-phosphate, suggesting a potential for its metabolism. nih.gov Furthermore, D-tagatose can be catabolized via the 6-phosphate tagatose pathway, although this is mainly present in specific microorganisms. researchgate.net
Plant Metabolites : The presence and specific roles of tagatose 6-phosphate in plant metabolism are not as extensively studied. However, given the diversity of sugar metabolism in plants, it is plausible that tagatose and its phosphorylated forms exist as minor intermediates in certain metabolic routes.
Biosynthesis and Metabolic Pathways Involving Tagatose 6 Phosphate
Catabolic Pathways of Lactose (B1674315) and Galactose
In many bacteria, the catabolism of lactose and galactose proceeds through the tagatose 6-phosphate pathway, a critical route for processing these sugars into glycolytic intermediates.
The Tagatose 6-Phosphate Pathway (T6P Pathway) Mechanism
The Tagatose 6-Phosphate (T6P) pathway is a primary route for the breakdown of D-galactose and the D-galactosyl moiety of lactose in several bacterial species, including Staphylococcus aureus and Lactococcus lactis. nih.govebi.ac.uknih.gov In organisms like Streptococcus mutans, growth on lactose induces the enzymes of this pathway. asm.org The process is initiated when lactose is transported into the cell and phosphorylated by a phosphoenolpyruvate-dependent phosphotransferase system (PTS), forming lactose-6-phosphate. oup.comnih.gov This intermediate is then hydrolyzed by phospho-β-galactosidase into glucose and D-galactose 6-phosphate. oup.comnih.gov The resulting D-galactose 6-phosphate is the entry point into the core T6P pathway. nih.govcapes.gov.br The significance of this pathway is underscored by genetic studies where mutations in the genes encoding its enzymes lead to an inability to utilize lactose or D-galactose. nih.gov
The genes for the T6P pathway enzymes are often found clustered in an operon, indicating coordinated genetic control. ebi.ac.ukresearchgate.netplos.org For instance, in Lactococcus lactis, the genes for the lactose-phosphotransferase system, phospho-β-galactosidase, and the T6P pathway enzymes are part of the lac operon. ebi.ac.uk
Intermediary Role of D-Galactose 6-Phosphate Conversion to D-Tagatose 6-Phosphate
The first committed step of the T6P pathway is the isomerization of D-galactose 6-phosphate to D-tagatose 6-phosphate. scirp.orgwikipedia.org This reaction is catalyzed by the enzyme galactose-6-phosphate (B1197297) isomerase (EC 5.3.1.26). nih.govwikipedia.org In some bacteria, this enzyme is a heteromultimer composed of LacA and LacB subunits. plos.orgebi.ac.uk The systematic name for this enzyme is D-galactose-6-phosphate aldose-ketose-isomerase. wikipedia.org
The conversion is a critical juncture, directing the carbon skeleton of galactose into the subsequent steps of the pathway. researchgate.net Structural studies of galactose-6-phosphate isomerase reveal insights into its substrate specificity and mechanism of action. plos.org
Subsequent Phosphorylation to D-Tagatose 1,6-Bisphosphate
Following its formation, D-tagatose 6-phosphate is phosphorylated at the C1 position to yield D-tagatose 1,6-bisphosphate. oup.comscirp.org This reaction is catalyzed by tagatose-6-phosphate kinase (EC 2.7.1.144), also known as LacC in some species. ebi.ac.ukwikipedia.orgnih.gov The reaction requires a phosphoryl donor, typically ATP, which is converted to ADP. wikipedia.org The systematic name for this enzyme class is ATP:D-tagatose-6-phosphate 1-phosphotransferase. wikipedia.org
Tagatose-6-phosphate kinase belongs to the phosphofructokinase B (PfkB) or Ribokinase family of sugar kinases. wikipedia.org In Staphylococcus aureus, this enzyme is inducible and can phosphorylate both D-tagatose 6-phosphate and D-fructose 6-phosphate, although its affinity for D-tagatose 6-phosphate is significantly higher. nih.gov Structural studies have revealed that the enzyme undergoes conformational changes upon binding both the substrate and cofactor, which is necessary for phosphoryl transfer. nih.govresearchgate.net The synthesis of D-tagatose 1,6-diphosphate can be achieved biocatalytically using recombinant D-tagatose 6-phosphate kinase. tandfonline.comtandfonline.com
Cleavage into Triose Phosphates (Dihydroxyacetone Phosphate (B84403) and D-Glyceraldehyde 3-Phosphate)
The final step in the T6P pathway is the cleavage of D-tagatose 1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P). oup.comscirp.orgwikipedia.org This aldol (B89426) cleavage reaction is catalyzed by tagatose-1,6-bisphosphate aldolase (B8822740) (EC 4.1.2.40). wikipedia.orguniprot.org This enzyme is also referred to as D-tagatose-1,6-bisphosphate triosephosphate lyase. wikipedia.org
These aldolases are categorized into two classes based on their catalytic mechanism. nih.gov Class I aldolases form a covalent Schiff base intermediate, while Class II aldolases are metal-dependent. nih.govnih.gov The products, DHAP and G3P, are central intermediates in glycolysis, thus linking the catabolism of lactose and galactose to mainstream energy-producing pathways. nih.govscirp.org The reversible condensation of DHAP and G3P to form tagatose 1,6-bisphosphate is also catalyzed by this enzyme. nih.govresearchgate.net
Alternative Metabolic Entry Points and Biosynthesis
While the T6P pathway is a major route for galactose catabolism, D-tagatose 6-phosphate can also be synthesized from other precursors, providing alternative metabolic entry points.
From D-Fructose 6-Phosphate via Epimerization
D-tagatose 6-phosphate can be formed from D-fructose 6-phosphate through an epimerization reaction at the C4 position. acs.orgnih.gov This conversion is catalyzed by D-tagatose 6-phosphate 4-epimerase (EC 5.1.3.40). expasy.orgqmul.ac.ukgenome.jp In Agrobacterium fabrum, this enzyme is involved in the catabolism of galactitol and D-altritol. qmul.ac.ukuniprot.org
This epimerization provides a direct link between fructose (B13574) and tagatose metabolism. This pathway has been explored for the biotechnological production of D-tagatose, a low-calorie sweetener. mdpi.comtandfonline.commdpi.commdpi.comgoogle.com By utilizing a series of enzymes, including an epimerase to convert D-fructose 6-phosphate to D-tagatose 6-phosphate, and a subsequent phosphatase, D-tagatose can be synthesized from various starting materials like starch or sucrose. mdpi.comresearchgate.net Some studies have identified enzymes with C4 epimerization activity that can convert D-fructose-6-phosphate to D-tagatose-6-phosphate, highlighting a thermodynamically favorable route for D-tagatose production in organisms like Escherichia coli. acs.orgnih.gov
Enzymes of the Tagatose 6-Phosphate and Related Pathways
| Enzyme | EC Number | Reaction Catalyzed | Pathway Involvement |
|---|---|---|---|
| Galactose-6-phosphate isomerase | 5.3.1.26 | D-galactose 6-phosphate ⇌ D-tagatose 6-phosphate | Tagatose 6-Phosphate Pathway |
| Tagatose-6-phosphate kinase | 2.7.1.144 | ATP + D-tagatose 6-phosphate ⇌ ADP + D-tagatose 1,6-bisphosphate | Tagatose 6-Phosphate Pathway |
| Tagatose-1,6-bisphosphate aldolase | 4.1.2.40 | D-tagatose 1,6-bisphosphate ⇌ Dihydroxyacetone phosphate + D-glyceraldehyde 3-phosphate | Tagatose 6-Phosphate Pathway |
| D-tagatose 6-phosphate 4-epimerase | 5.1.3.40 | D-tagatose 6-phosphate ⇌ D-fructose 6-phosphate | Alternative Biosynthesis |
| Phospho-β-galactosidase | 3.2.1.85 | Lactose 6-phosphate + H₂O ⇌ Glucose + D-galactose 6-phosphate | Lactose Catabolism |
From D-Galactose via Isomerization and Phosphorylation (e.g., using L-Arabinose Isomerase and Tagatose Kinase)
The bioconversion of D-galactose is a significant pathway for producing D-tagatose, a C-4 epimer of D-fructose. This process primarily utilizes the enzyme L-arabinose isomerase (L-AI), which, despite its name, can effectively catalyze the isomerization of D-galactose to D-tagatose. researchgate.netmdpi.com This enzymatic reaction is a cornerstone of industrial D-tagatose production due to its efficiency compared to chemical methods, which often require harsh conditions. researchgate.netmdpi.com
L-AIs from various microbial sources, including thermophilic bacteria, have been extensively studied to optimize D-tagatose yield. plos.org Thermostable L-AIs are particularly advantageous as they operate at higher temperatures, which shifts the reaction equilibrium towards D-tagatose, increases sugar solubility, and minimizes microbial contamination. plos.orgdergipark.org.tr For instance, L-AI from Thermoanaerobacter mathranii produced D-tagatose from a 30% D-galactose solution with a 42% yield at 65°C. nih.gov Similarly, an L-AI from Bifidobacterium adolescentis achieved a 56.7% conversion of D-galactose to D-tagatose. frontiersin.org The enzyme from Clostridium hylemonae reached a 46% yield at 60°C. plos.org
Following the isomerization to D-tagatose, the subsequent step in the metabolic pathway is phosphorylation. D-tagatose is phosphorylated to D-tagatose-6-phosphate by the enzyme tagatose-6-phosphate kinase. capes.gov.brwikipedia.org This kinase-mediated reaction is a key step in the tagatose 6-phosphate pathway, which is involved in lactose and galactose metabolism in several bacteria, including Staphylococcus aureus and Lactococcus lactis. capes.gov.brnih.govnih.gov The enzyme specifically catalyzes the transfer of a phosphate group from ATP to D-tagatose 6-phosphate, forming D-tagatose 1,6-bisphosphate. wikipedia.org
| Microbial Source of L-AI | Optimal Temperature (°C) | Optimal pH | Conversion Yield (%) | Reference |
|---|---|---|---|---|
| Thermoanaerobacter mathranii | 65 | N/A | 42% | nih.gov |
| Bifidobacterium adolescentis | 55 | 6.5 | 56.7% | frontiersin.org |
| Clostridium hylemonae | 50 | 7.5 | 46% | plos.org |
| Pediococcus pentosaceus PC-5 | 50 | 6.0 | N/A | researchgate.net |
| Bacillus amyloliquefaciens | 45 | 7.5 | 47.2% | mdpi.com |
From D-Glucose via Phosphorylation-Epimerization-Dephosphorylation
A thermodynamically favorable pathway for producing D-tagatose from the inexpensive feedstock D-glucose exists in microorganisms like Escherichia coli. nih.gov This route involves a sequence of phosphorylation, epimerization, and dephosphorylation steps. nih.govacs.org
The pathway begins with the conversion of D-glucose into D-fructose-6-phosphate (F6P) through the initial steps of glycolysis. nih.gov The crucial step is the C-4 epimerization of F6P to D-tagatose-6-phosphate (T6P). nih.govacs.org Research has identified that enzymes annotated as aldolase chaperones, specifically GatZ and KbaZ in E. coli, possess this C-4 epimerase activity. nih.govacs.org Although these enzymes are part of the tagatose-1,6-bisphosphate aldolase complex, they have been shown to facilitate the conversion of F6P to T6P. acs.org
Once D-tagatose-6-phosphate is formed, it is dephosphorylated by a phosphatase, such as hexitol-phosphatase A (HxpA), to yield D-tagatose. nih.govacs.org By engineering E. coli strains to overexpress these native genes and eliminate competing metabolic pathways, researchers have successfully converted D-glucose to D-tagatose. nih.gov One study demonstrated that engineered strains could convert 45 g/L of D-glucose into 7.3 g/L of D-tagatose. nih.gov Another multi-enzyme cascade approach, starting from starch, also utilizes the epimerization of fructose-6-phosphate (B1210287) to tagatose-6-phosphate as a key step. mdpi.com
| Step | Substrate | Enzyme(s) | Product | Reference |
|---|---|---|---|---|
| Phosphorylation (Glycolysis) | D-Glucose | Glycolytic enzymes | D-Fructose-6-phosphate (F6P) | nih.gov |
| Epimerization | D-Fructose-6-phosphate (F6P) | GatZ, KbaZ (C4-epimerase activity) | D-Tagatose-6-phosphate (T6P) | nih.govacs.org |
| Dephosphorylation | D-Tagatose-6-phosphate (T6P) | Hexitol-phosphatase A (HxpA) | D-Tagatose | acs.org |
Production of L-Tagatose from L-Sorbose via Epimerization
The synthesis of the L-isomer, L-tagatose, can be achieved from L-sorbose through an epimerization reaction. This bioconversion is catalyzed by the enzyme D-tagatose 3-epimerase (D-TE) from bacteria such as Pseudomonas cichorii and Pseudomonas sp. ST-24. nih.govcapes.gov.br This enzyme exhibits broad substrate specificity, acting on both D- and L-ketohexoses. capes.gov.brbeilstein-journals.org
In a two-step enzymatic process, L-sorbose is first epimerized to L-tagatose. nih.gov Research using immobilized D-TE from Pseudomonas cichorii ST-24 demonstrated a 28% yield for this conversion. nih.gov The resulting L-tagatose can then serve as a substrate for other enzymes. For example, it can be isomerized to L-galactose using L-rhamnose isomerase. nih.gov This two-enzyme system ultimately allowed for the production of 7.5 grams of L-galactose from 100 grams of L-sorbose. nih.gov
Engineered variants of D-tagatose epimerase have been developed to enhance stability and catalytic activity for the epimerization of L-sorbose to L-tagatose, achieving space-time yields of up to 478 g L⁻¹ d⁻¹. ebi.ac.uk
| Enzyme | Source Organism | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| D-tagatose 3-epimerase (D-TE) | Pseudomonas cichorii ST-24 | L-Sorbose | L-Tagatose | 28% | nih.gov |
| D-tagatose epimerase (engineered variant) | N/A | L-Sorbose | L-Tagatose | Up to 478 g L⁻¹ d⁻¹ | ebi.ac.uk |
Enzymology of Tagatose 6 Phosphate Metabolism
Enzymes Catalyzing Tagatose 6-Phosphate Formation
Galactose-6-phosphate (B1197297) Isomerase (LacAB, EC 5.3.1.26)
Galactose-6-phosphate isomerase, a heterodimeric enzyme composed of LacA and LacB subunits, catalyzes the reversible isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate. plos.orgnih.gov This enzyme is a key component of the lac operon, which governs lactose (B1674315) and galactose metabolism in various bacteria, including lactic acid bacteria. nih.gov The enzyme from Lactobacillus rhamnosus has been a particular subject of study for its role in the production of rare sugars. plos.orgnih.gov
Galactose-6-phosphate isomerase (LacAB) exhibits specificity for its primary substrate, D-galactose-6-phosphate. However, studies have also revealed its capacity to act on other sugar phosphates, highlighting its potential in the biocatalytic production of various rare sugars. plos.org For instance, the enzyme has been shown to convert D-allose and D-ribose to D-psicose and D-ribulose, respectively. plos.org The kinetic parameters for the isomerization of different substrates by galactose-6-phosphate isomerase provide insight into its catalytic efficiency.
Table 1: Kinetic Parameters of Galactose-6-Phosphate Isomerase
| Substrate | Enzyme Source | Km (mM) | Vmax (mmol/L min) | Reference |
|---|---|---|---|---|
| D-Allose | Lactococcus lactis | 500+ | N/A | researchgate.net |
| D-Altrose | Lactococcus lactis | 500+ | N/A | researchgate.net |
The catalytic mechanism of LacAB involves a series of steps facilitated by key amino acid residues within its active site. plos.orgnih.gov The active site is located at the interface between the LacA and LacB subunits. plos.orgnih.gov The isomerization process is thought to proceed via a proton abstraction mechanism, similar to other isomerases. Key residues identified through structural and mutagenesis studies play crucial roles in substrate binding and catalysis. plos.org
His-96 in the LacA subunit is considered important for the opening of the sugar ring and for correctly orienting the substrate within the active site. plos.orgnih.gov Cys-65 is deemed essential for the isomerization activity itself. plos.orgnih.gov The phosphate (B84403) group of the substrate, D-tagatose-6-phosphate, is anchored by three arginine residues, including Arg-39. plos.orgnih.gov This binding mode differs from that of the related enzyme, ribose-5-phosphate (B1218738) isomerase (RpiB). plos.org
The crystal structure of LacAB has been resolved, both in its native form and in complex with its product, D-tagatose-6-phosphate. plos.orgnih.gov The structure reveals that the active site is positioned at the interface between a LacA and a LacB subunit. plos.orgnih.gov A notable feature of the LacB subunit is a unique α7 helix at its C-terminus, which is not present in other members of this enzyme family. plos.orgnih.gov The larger pocket of LacAB, compared to RpiB, allows it to accommodate six-carbon sugar-phosphates, a feature attributed to the proximity of Arg-134 in LacA and Asp-172 in LacB. plos.orgnih.gov
Fructose-6-phosphate (B1210287) 4-Epimerase (e.g., GatZ, KbaZ)
In some organisms, such as Escherichia coli, D-tagatose-6-phosphate can be formed from D-fructose-6-phosphate through the action of a C4 epimerase. nih.govacs.org Enzymes like GatZ and KbaZ, which were initially annotated as aldolase (B8822740) chaperones, have been shown to possess this C4 epimerization activity, converting D-fructose-6-phosphate into D-tagatose-6-phosphate. nih.govacs.orgresearchgate.net
The epimerization at the C4 position of D-fructose-6-phosphate to yield D-tagatose-6-phosphate is a key reaction in an alternative biosynthetic route for D-tagatose. nih.govacs.org This pathway is thermodynamically favorable, especially when coupled with the subsequent dephosphorylation of D-tagatose-6-phosphate. nih.gov The reaction is reversible, with GatZ also catalyzing the epimerization of D-tagatose-6-phosphate back to D-fructose-6-phosphate. researchgate.net
The enzyme GatZ from Caldilinea aerophila has been characterized, showing maximum activity at 70°C and a pH of 8.0, with a requirement for Mg²⁺ ions. researchgate.netnih.gov Its kinetic parameters for the conversion of fructose (B13574) 6-phosphate were determined to be a Km of 5.66 mM and a Vmax of 0.0329 mmol/L min. researchgate.netnih.gov The predicted mechanism for this epimerization is a zinc-dependent retro-aldol/aldol (B89426) reaction. nih.gov Structural analyses have highlighted key differences in the active sites of GatZ and KbaZ compared to classical class II fructose-1,6-bisphosphate aldolases, explaining their distinct epimerase function. nih.govacs.org
Table 2: Kinetic Parameters of Fructose-6-Phosphate 4-Epimerase
| Enzyme | Substrate | Km (mM) | Vmax (mmol/L min) | kcat (s-1) | Optimal pH | Optimal Temp (°C) | Reference |
|---|---|---|---|---|---|---|---|
| GatZ | D-fructose 6-phosphate | 5.66 | 0.0329 | N/A | 8.0 | 70 | researchgate.netnih.gov |
| TagPE | D-tagatose 6-phosphate | N/A | N/A | 8.7 | N/A | N/A | uniprot.org |
Functional Divergence and Structural Insights
The enzymes involved in tagatose 6-phosphate metabolism exhibit significant functional divergence, which is rooted in their distinct structural characteristics. A notable example is the C4 epimerization activity responsible for converting D-fructose-6-phosphate to D-tagatose-6-phosphate. In Escherichia coli, this function is carried out by enzymes like GatZ and KbaZ. nih.govacs.orgresearchgate.netacs.org Although annotated as aldolase chaperones, they perform this epimerization, showcasing functional divergence from canonical Class II fructose-1,6-bisphosphate aldolases (FBAs). nih.govacs.org Structural analyses have illuminated the basis for this unique activity, revealing critical differences in their active sites compared to FBAs. nih.govacs.org These differences include substitutions of key residues that are typically involved in metal coordination and substrate stabilization in FBAs. acs.org
Further structural insights come from comparing galactose-6-phosphate isomerase (LacAB) with ribose-5-phosphate isomerase (RpiB). While LacA and LacB share a 26% amino acid sequence identity with RpiB, their assembly and active site configuration are distinct. plos.org LacAB functions as a heteromultimer, with one active site located at the interface between the LacA and LacB subunits. plos.org In contrast, RpiB has two active sites. plos.org The binding orientation of the substrate also differs; the phosphate group of D-tagatose-6-phosphate binds to three arginine residues in LacAB, which is different from how the substrate is oriented in RpiB. plos.org These conserved structural differences provide a clear basis for the functional divergence observed among enzymes within related metabolic pathways. acs.org
Other Isomerases and Epimerases with Relevance to Tagatose or its Precursors (e.g., L-Arabinose Isomerase, Ribose-5-phosphate Isomerase)
Several other isomerases and epimerases are relevant to the synthesis of tagatose or its precursors.
L-Arabinose Isomerase (L-AI) L-arabinose isomerase (L-AI), with Enzyme Commission (EC) number 5.3.1.4, is a key enzyme in the biological production of D-tagatose. plos.orgwikipedia.org While its primary metabolic role is to catalyze the reversible isomerization of L-arabinose to L-ribulose, it also effectively converts D-galactose to D-tagatose. plos.orgwikipedia.orgmdpi.com This activity was first identified in L-AI from Lactobacillus gayonii and has since been explored for industrial D-tagatose production. wikipedia.orgmdpi.com L-AIs have been characterized from various microbial sources, each with specific biochemical properties. plos.org For instance, the enzyme from the hyperthermophilic bacterium Thermotoga maritima is notably thermostable, especially in the presence of Mn²⁺ and/or Co²⁺, achieving a 56% conversion of D-galactose to D-tagatose at 80°C. mdpi.com Metal ions, particularly Mn²⁺, are often essential cofactors that enhance both the activity and stability of L-AI. mdpi.com
| Microorganism | Optimal pH | Optimal Temperature | Key Cofactors/Activators | Reference |
|---|---|---|---|---|
| Klebsiella pneumoniae | 8.0 | 40°C | Mn²⁺ | mdpi.com |
| Thermotoga maritima | Not specified | 80°C | Mn²⁺, Co²⁺ | mdpi.com |
| Lactobacillus plantarum NC8 | 5.5 (exhibited 68% of max activity) | 60°C | Mn²⁺, Co²⁺ | mdpi.com |
| Clostridium hylemonae | 7.0–7.5 | 50°C | Mg²⁺ | plos.org |
Ribose-5-phosphate Isomerase (RPI) Ribose-5-phosphate isomerase (RPI), designated as EC 5.3.1.6, is a crucial enzyme in the pentose (B10789219) phosphate pathway, where it catalyzes the interconversion of D-ribose 5-phosphate and D-ribulose 5-phosphate. nih.govwikipedia.orgmedtigo.com Beyond its central metabolic role, RPI has gained attention as a versatile biocatalyst for producing various rare sugars, including L-tagatose. nih.govresearchgate.net The enzyme exists in two distinct forms, RpiA and RpiB, which have different structural features and catalytic mechanisms. nih.gov The structural relationship between enzymes of tagatose metabolism and RPI is exemplified by galactose-6-phosphate isomerase (LacAB), whose subunits share sequence identity with RpiB, underscoring a common evolutionary ancestry despite their divergent functions. plos.org
Enzymes Catalyzing Transformation and Degradation of Tagatose 6-Phosphate
The primary enzyme responsible for the further metabolism of tagatose 6-phosphate is a specific kinase that phosphorylates it, committing it to the next step in the catabolic pathway.
Tagatose-6-phosphate Kinase (LacC, EC 2.7.1.144)
Tagatose-6-phosphate kinase, systematically named ATP:D-tagatose-6-phosphate 1-phosphotransferase and commonly known as LacC, is the enzyme that catalyzes the transformation of tagatose 6-phosphate. uniprot.orgwikipedia.org It is classified under EC number 2.7.1.144. uniprot.orgebi.ac.ukuniprot.orgexpasy.org This enzyme is a key component of the tagatose-6-phosphate pathway for lactose and galactose metabolism found in several bacteria, including Staphylococcus aureus, Lactococcus lactis, and Streptococcus pneumoniae. uniprot.orgtandfonline.comnih.gov The gene encoding this kinase, lacC, is often located within the lactose (lac) operon. ebi.ac.uknih.gov
Phosphorylation of Tagatose 6-Phosphate to Tagatose 1,6-Bisphosphate
The specific reaction catalyzed by Tagatose-6-phosphate kinase is the phosphorylation of D-tagatose 6-phosphate at the C1 position to yield D-tagatose 1,6-bisphosphate. tandfonline.comresearchgate.net This reaction utilizes a phosphate group from a nucleoside triphosphate, typically ATP, which is converted to ADP in the process. uniprot.orgwikipedia.org
Reaction: ATP + D-tagatose 6-phosphate → ADP + D-tagatose 1,6-bisphosphate wikipedia.org
This phosphorylation is a critical step, as it prepares the sugar for cleavage by the next enzyme in the pathway, tagatose-1,6-bisphosphate aldolase. nih.govresearchgate.net The high efficiency and site-specificity of recombinant LacC have been harnessed for the biocatalytic synthesis of D-tagatose 1,6-bisphosphate. tandfonline.comresearchgate.nettandfonline.com
Nucleoside Triphosphate Specificity and Cofactor Requirements
The catalytic activity of Tagatose-6-phosphate kinase (LacC) is dependent on a nucleoside triphosphate as the phosphate donor. Structural and functional studies confirm that the enzyme has a high specificity for ATP. tandfonline.comnih.gov This is evidenced by the successful use of ATP regeneration systems, such as the phosphoenolpyruvate (B93156)/pyruvate (B1213749) kinase system, in biocatalytic applications. tandfonline.com Structural analyses of S. aureus LacC in complex with the non-hydrolyzable ATP analogue AMP-PNP further corroborate its specificity for adenosine-based nucleotides. nih.gov
The enzyme's activity also has a critical requirement for divalent metal cations as cofactors. Magnesium (Mg²⁺) is essential for catalysis. nih.gov Unusually, structural studies have revealed that two Mg²⁺ ions are present in the active site when both the substrate (D-tagatose-6-phosphate) and the cofactor (ATP or its analogue) are bound. nih.govresearchgate.net
Catalytic Mechanism and Structural Analysis
High-resolution crystal structures of Tagatose-6-phosphate kinase from S. aureus have provided significant insights into its mechanism and architecture. nih.govresearchgate.net
Structural Features: The LacC monomer consists of two main domains: a large α/β core domain and a smaller "lid" domain composed primarily of β-strands. nih.govresearchgate.net The enzyme functions as a dimer, with the lid domains of two monomers interacting to form a rigid β-clasp structure. nih.govresearchgate.net This dimerization is crucial as residues from both subunits contribute to the formation of the active site. nih.gov The enzyme exhibits significant conformational changes, where the core domain moves toward the lid domain upon binding of both substrate and cofactor, adopting a "closed" conformation that is necessary for catalysis. nih.govresearchgate.net
| Feature | Description | Reference |
|---|---|---|
| Quaternary Structure | Dimer, formed via a β-clasp structure between lid domains. | nih.govresearchgate.net |
| Monomer Domains | Large α/β core domain and a smaller β-sheet lid domain. | nih.gov |
| Conformational Change | Adopts a "closed" structure only when both substrate and cofactor are bound. | nih.gov |
| Key Catalytic Residue | Asp-254 acts as the catalytic base, abstracting a proton from the substrate's C1 hydroxyl. | researchgate.net |
| Transition State Stabilization | Lys-38 stabilizes the negative charge of the transition state. | researchgate.net |
| Metal Ion Requirement | Two Mg²⁺ ions are observed in the active site during catalysis. | nih.govresearchgate.net |
Catalytic Mechanism: The proposed mechanism for phosphoryl transfer involves the side chain of a conserved aspartic acid residue (Asp-254 in S. aureus LacC) acting as a catalytic base. researchgate.net This residue abstracts a proton from the C1 hydroxyl group of D-tagatose 6-phosphate, generating a nucleophilic alkoxide ion. This ion then attacks the terminal (γ) phosphate group of ATP. researchgate.net The resulting negatively charged transition state is stabilized by the side chain of a lysine (B10760008) residue (Lys-38) and the two magnesium cations coordinated within the active site. nih.govresearchgate.net The presence of the second Mg²⁺ ion is considered important for the phosphoryl transfer reaction catalyzed by LacC. researchgate.net
Tagatose-1,6-bisphosphate Aldolase (LacD, GatYZ)
Tagatose-1,6-bisphosphate aldolase (EC 4.1.2.40) is a key enzyme in the galactose and lactose metabolic pathways in various bacteria. It catalyzes the reversible cleavage of D-tagatose 1,6-bisphosphate. This enzyme is commonly referred to as LacD in the lactose utilization pathway of Gram-positive bacteria like Staphylococcus aureus and as GatYZ in the galactitol catabolism pathway of Gram-negative bacteria such as Escherichia coli. nih.govresearchgate.net
Cleavage of Tagatose 1,6-Bisphosphate
The primary function of tagatose-1,6-bisphosphate aldolase is to catalyze the reversible aldol cleavage of D-tagatose 1,6-bisphosphate (TBP) into two triose phosphates: dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P). nih.govwikipedia.org This reaction is a critical step that links galactose and galactitol metabolism to glycolysis by producing intermediates that can directly enter the central glycolytic pathway. researchgate.net
In organisms like Staphylococcus aureus, the LacD enzyme is part of the D-tagatose 6-phosphate pathway for lactose and D-galactose catabolism. researchgate.net In E. coli and Klebsiella oxytoca, the GatYZ aldolase performs the same cleavage but in the context of galactitol catabolism, where D-tagatose 6-phosphate is also an intermediate. nih.govasm.org The reaction is reversible, and the condensation of DHAP and G3P can yield a mixture of 1,6-bisphosphate derivatives of several ketohexoses, depending on the enzyme's specificity. researchgate.netnih.gov
Class I vs. Class II Aldolase Properties and Activity
Aldolases are broadly categorized into two classes based on their catalytic mechanism. nih.gov
Class I Aldolases , such as LacD found in Staphylococcus aureus and Streptococcus pyogenes, utilize a Schiff base mechanism. nih.govnih.govasm.org In this mechanism, a highly conserved lysine residue in the active site forms a covalent Schiff base intermediate with the keto group of the substrate (DHAP in the condensation direction). wikipedia.orgcreative-enzymes.comresearchgate.net This process does not require a metal cofactor for catalysis. asm.orgcreative-enzymes.com These enzymes are generally insensitive to chelating agents like EDTA. asm.org
Class II Aldolases , like the GatYZ complex in E. coli, are metalloenzymes that require a divalent cation, typically zinc (Zn²⁺), for activity. nih.govwikipedia.orgcreative-enzymes.com The metal ion acts as a Lewis acid, polarizing the carbonyl group of the substrate to facilitate the reaction, thereby stabilizing the enolate intermediate. wikipedia.orgresearchgate.netebi.ac.uk The GatYZ complex is a heterodimer where GatY is the catalytic subunit, and GatZ is required for the stability and full activity of GatY. nih.govasm.orguniprot.org
The table below summarizes the key differences between Class I and Class II tagatose-1,6-bisphosphate aldolases.
| Property | Class I Aldolase (e.g., LacD) | Class II Aldolase (e.g., GatYZ) |
| Catalytic Mechanism | Forms a covalent Schiff base intermediate | Utilizes a divalent metal ion (e.g., Zn²⁺) |
| Key Active Site Residue | Lysine | Metal-coordinating residues (e.g., Histidine) |
| Metal Ion Requirement | No | Yes |
| Inhibition by EDTA | Insensitive | Sensitive |
| Organism Example | Staphylococcus aureus, Streptococcus pyogenes | Escherichia coli, Klebsiella oxytoca |
Substrate Specificity and Stereospecificity
While the primary substrate for these aldolases is D-tagatose 1,6-bisphosphate, their specificity can vary.
Class I Aldolases (LacD): The LacD enzyme from Staphylococcus aureus and its homologues in other bacteria like Streptococcus pyogenes exhibit remarkably broad substrate specificity. nih.govresearchgate.net They can efficiently catalyze the cleavage of not only TBP but also the 1,6-bisphosphates of its stereoisomers, including D-fructose, D-psicose, and D-sorbose. nih.govnih.govnih.gov This lack of strict stereospecificity concerning the hydroxyl groups at the C3 and C4 positions is a distinguishing feature. nih.govnih.gov For instance, the LacD.1 enzyme from S. pyogenes can cleave all four diastereoisomers. nih.gov
Class II Aldolases (GatYZ): The GatYZ aldolase from enterobacteria like K. oxytoca shows a high preference for D-tagatose 1,6-bisphosphate over fructose 1,6-bisphosphate. nih.govresearchgate.net While they are highly specific for their primary substrate, some level of activity with other isomers may be present but is generally poor. nih.gov The strict substrate specificity of some Class II aldolases is determined by specific active site residues; for example, an aspartate residue is a key determinant for fructose-1,6-bisphosphate specificity, whereas tagatose-1,6-bisphosphate aldolases often have an alanine (B10760859) at the equivalent position. nih.gov
The following table displays the relative activity of S. aureus LacD with different substrates.
| Substrate (1,6-bisphosphate form) | Relative Cleavage Activity (%) |
| D-Tagatose | 100 |
| D-Psicose | 90 |
| D-Sorbose | 63 |
| D-Fructose | 33 |
| Data derived from studies on S. aureus LacD, where D-tagatose 1,6-bisphosphate is the preferred substrate. |
Hexitol-phosphatase A (HxpA) and other phosphatases involved in dephosphorylation of T6P
Hexitol-phosphatase A (HxpA): HxpA from Escherichia coli is a sugar-phosphate phosphohydrolase belonging to the haloacid dehalogenase (HAD) superfamily. uniprot.org It is known to catalyze the dephosphorylation of various sugar phosphates. uniprot.org While its primary annotated functions include the dephosphorylation of D-mannitol 1-phosphate and D-sorbitol 6-phosphate, studies have shown its capability to act on other substrates, including T6P. nih.govacs.orguniprot.org The enzyme has an optimal pH between 6.0 and 7.5. uniprot.org In engineered E. coli strains, HxpA has been successfully used to dephosphorylate T6P to produce D-tagatose. nih.govacs.org
Other Phosphatases: The search for efficient phosphatases for T6P dephosphorylation is an active area of research, particularly for industrial biotechnology applications. Because no phosphatase is known to be exclusively specific for T6P, various enzymes with broad substrate specificity are often employed. mdpi.com
Phytases: Non-specific phosphatases like phytase have been used in multi-enzyme cascade reactions to produce D-tagatose. mdpi.com These enzymes can effectively hydrolyze the phosphate group from T6P, although they may also act on other phosphorylated intermediates in the pathway, requiring careful optimization of reaction conditions. mdpi.com
MmPase: A putative HAD phosphatase from Methanothermobacter marburgensis, named MmPase, has shown high dephosphorylation activity against T6P. researchgate.net This enzyme demonstrated higher specificity for T6P compared to other sugar phosphates like glucose 1-phosphate, glucose 6-phosphate, and fructose 6-phosphate, making it a promising candidate for D-tagatose production. researchgate.net
Other HAD family phosphatases: The HAD superfamily is a large group of enzymes, and other members from various organisms are potential candidates for T6P dephosphorylation. For example, HxpB, another hexitol (B1215160) phosphatase from E. coli, has been utilized in the production of D-psicose from its phosphorylated precursor, indicating the potential utility of this class of enzymes for various ketohexose phosphates. nih.gov
The table below lists some phosphatases and their activity on T6P or related sugar phosphates.
| Enzyme | Source Organism | Substrate(s) | Notes |
| Hexitol-phosphatase A (HxpA) | Escherichia coli | D-tagatose 6-phosphate, D-mannitol 1-phosphate, D-sorbitol 6-phosphate, and others. nih.govacs.orguniprot.org | Member of the HAD superfamily; used in engineered pathways for D-tagatose production. nih.govacs.org |
| Phytase | Various | D-tagatose 6-phosphate, Phytic acid, other phosphorylated intermediates. mdpi.com | Non-specific phosphatase used in cascade bioreactions. mdpi.com |
| MmPase | Methanothermobacter marburgensis | D-tagatose 6-phosphate | Shows relatively high specificity for T6P compared to other common sugar phosphates. researchgate.net |
| Hexitol-phosphatase B (HxpB) | Escherichia coli | D-psicose 6-phosphate and likely other hexitol phosphates. nih.gov | Demonstrates the potential of related HAD phosphatases for acting on ketohexose phosphates. nih.gov |
Regulatory Mechanisms of Tagatose 6 Phosphate Pathways
Transcriptional Regulation of lac Operon and Related Gene Clusters
The genes encoding the enzymes of the tagatose 6-phosphate pathway are typically organized into operons, most notably the lac operon. The transcriptional regulation of these gene clusters is a primary control point for the pathway.
In many bacteria, the expression of the lac operon is controlled by a repressor protein. For instance, in Streptococcus pneumoniae, the lac gene cluster is organized into two operons. asm.org Lac operon I (lacABCD) encodes the enzymes for the tagatose-6-phosphate pathway, while lac operon II (lacTFEG) is involved in lactose (B1674315) transport and includes a transcriptional activator, LacT. asm.org The expression of lac operon I is negatively regulated by the transcriptional repressor LacR, which belongs to the DeoR family of regulators. asm.orgfrontiersin.org In the absence of an inducer, LacR binds to the operator region of the operon, preventing transcription. asm.org The true inducer of the lac operon is not lactose itself, but rather an intermediate of the pathway, D-tagatose-6-phosphate. frontiersin.orgrug.nl When D-tagatose-6-phosphate is present, it binds to LacR, causing a conformational change that leads to its dissociation from the operator, thereby allowing the transcription of the lacABCD genes. frontiersin.orgrug.nl
Similarly, in Lactococcus lactis, the lac operon is also under the control of the LacR repressor, and D-tagatose-6-phosphate acts as the inducer. rug.nl In some streptococci, there can be multiple, paralogous lac operons. For example, in Streptococcus pyogenes, the Lac.1 operon appears to have evolved a regulatory role, while the Lac.2 operon is responsible for the catabolism of galactose. nih.gov The Lac.1 operon in this organism is not inducible by carbohydrates. nih.gov
Another layer of transcriptional regulation is exerted by catabolite control protein A (CcpA). plos.org In the presence of a preferred carbon source like glucose, CcpA can repress the expression of the lac operon, ensuring that the cell prioritizes the metabolism of the more readily available sugar. plos.org However, in the presence of galactose, CcpA can act as an activator for the tagatose 6-phosphate pathway genes in S. pneumoniae. plos.org
Inducible Nature of Enzymes in Response to Substrates (e.g., D-Galactose, Lactose)
The enzymes of the tagatose 6-phosphate pathway are inducible, meaning their synthesis is triggered by the presence of their substrates, primarily D-galactose and lactose. nih.govnih.gov This ensures that the cell does not expend energy producing these enzymes when they are not needed.
In Staphylococcus aureus, the enzymes D-galactose 6-phosphate isomerase, D-tagatose 6-phosphate kinase, and D-tagatose 1,6-diphosphate aldolase (B8822740) are coordinately induced when the bacterium is grown on D-galactose or lactose. nih.gov Mutants lacking any of these enzymes are unable to utilize D-galactose or lactose, highlighting the physiological significance of this inducible pathway for the metabolism of these sugars. nih.gov The induction of these enzymes allows the bacterium to efficiently switch to metabolizing galactose and lactose when these carbohydrates become available in the environment.
The induction process is directly linked to the transcriptional regulation mechanisms discussed previously. The presence of lactose or galactose leads to the intracellular formation of D-tagatose 6-phosphate, which then acts as an inducer by inactivating the LacR repressor. frontiersin.orgrug.nl This derepression allows for the transcription and subsequent translation of the enzymes required for the pathway.
Allosteric Regulation of Tagatose 6-Phosphate Metabolizing Enzymes
Beyond transcriptional control, the activity of the enzymes within the tagatose 6-phosphate pathway can be modulated by allosteric regulation. This provides a more immediate and fine-tuned control over the metabolic flux in response to the cellular energy state and the concentration of various metabolites.
An example of this is the D-tagatose-6-phosphate kinase from Staphylococcus aureus. While this enzyme exhibits Michaelis-Menten kinetics and is not inhibited by high concentrations of its substrate MgATP, suggesting it is not a typical allosteric enzyme, its activity is influenced by monovalent cations. nih.govcapes.gov.br It is activated by K+, NH4+, Rb+, and Cs+, and inhibited by Na+ and Li+. nih.govcapes.gov.br This sensitivity to the ionic environment can help to modulate its activity based on the physiological state of the cell.
In some organisms, other enzymes that can act on intermediates of the tagatose 6-phosphate pathway are subject to allosteric regulation. For instance, phosphofructokinases (PfkA and PfkB) from Mycobacterium tuberculosis can phosphorylate D-tagatose 6-phosphate. mdpi.com PfkA activity is allosterically inhibited by phosphoenolpyruvate (B93156) (PEP) and citrate, and also shows negative feedback inhibition by its products, ADP and fructose-1,6-bisphosphate. mdpi.com This suggests a mechanism by which the activity of the tagatose 6-phosphate pathway could be indirectly controlled by the levels of key glycolytic intermediates and energy charge of the cell.
| Enzyme | Organism | Allosteric Regulators | Effect |
| D-tagatose-6-phosphate kinase | Staphylococcus aureus | K+, NH4+, Rb+, Cs+ | Activation |
| D-tagatose-6-phosphate kinase | Staphylococcus aureus | Na+, Li+ | Inhibition |
| Phosphofructokinase A (PfkA) | Mycobacterium tuberculosis | Phosphoenolpyruvate (PEP), Citrate | Inhibition |
| Phosphofructokinase A (PfkA) | Mycobacterium tuberculosis | ADP, Fructose-1,6-bisphosphate | Inhibition |
Metabolic Interplay and Flux Control within Carbohydrate Metabolism
Galactose can be metabolized via either the Leloir pathway or the tagatose 6-phosphate pathway. plos.org The choice between these two pathways is subject to regulation. In Streptococcus pneumoniae, CcpA plays a role in this decision-making process. On galactose, CcpA activates the tagatose 6-phosphate pathway while repressing the Leloir pathway genes. plos.org This suggests a preference for the tagatose 6-phosphate pathway under certain conditions, possibly because it is more energetically favorable in some contexts as it feeds directly into the lower part of glycolysis.
The intermediates of the tagatose 6-phosphate pathway, dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GAP), are also key intermediates of glycolysis. nih.gov This direct link means that the flux through the tagatose 6-phosphate pathway can directly impact the rate of glycolysis. The regulation of enzymes at the junction of these pathways is therefore critical for maintaining metabolic homeostasis. For example, the levels of acetyl-CoA, which are influenced by the activity of the pyruvate (B1213749) node enzymes, can be affected by the carbon source (glucose vs. galactose) and the pathway used for its catabolism. nih.gov This indicates a complex interplay where the regulation of the tagatose 6-phosphate pathway can have far-reaching effects on central carbon metabolism and the production of key metabolic precursors.
In some engineered systems, the flux towards D-tagatose-6-phosphate is enhanced by blocking competing pathways. For example, in Escherichia coli, knocking out the gene for phosphofructokinase (pfkA) prevents the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, thereby increasing the pool of fructose-6-phosphate available for conversion to tagatose-6-phosphate. igem.wikimdpi.com This demonstrates a key principle of metabolic flux control where the activity of competing pathways must be carefully balanced.
| Pathway | Interacting Pathway | Key Junction Metabolites | Regulatory Factors |
| Tagatose 6-Phosphate Pathway | Glycolysis | Dihydroxyacetone phosphate (DHAP), Glyceraldehyde-3-phosphate (GAP) | Enzyme activity, Substrate availability |
| Tagatose 6-Phosphate Pathway | Leloir Pathway | Galactose-6-phosphate (B1197297) | CcpA |
| Tagatose 6-Phosphate Pathway | Pyruvate Metabolism | Acetyl-CoA | Carbon source, Pyruvate node enzymes |
Biological and Ecological Significance of Tagatose 6 Phosphate
Role in Microbial Carbohydrate Utilization and Growth
Keto-D-tagatose 6-phosphate is a central intermediate in the "tagatose 6-phosphate (T6P) pathway," which allows certain microorganisms to utilize sugars like lactose (B1674315), D-galactose, and galactitol as energy sources. nih.govresearchgate.net This pathway is particularly significant in Gram-positive bacteria, including species of Staphylococcus and various lactic acid bacteria. nih.govresearchgate.net
In Staphylococcus aureus, the T6P pathway is the primary route for metabolizing lactose and D-galactose. asm.org The genes encoding the necessary enzymes—galactose-6-phosphate (B1197297) isomerase, tagatose-6-phosphate kinase, and tagatose-1,6-diphosphate aldolase (B8822740)—are organized in the lac operon. asm.orgebi.ac.uk When lactose is transported into the cell, it is phosphorylated and cleaved, eventually yielding galactose 6-phosphate, which is then converted to tagatose 6-phosphate. This intermediate is further phosphorylated to tagatose 1,6-bisphosphate and then cleaved into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate (B84403), which enter glycolysis for energy production. nih.gov
Similarly, in the Lactobacillus casei group, the T6P pathway is a major contributor to lactose and galactose catabolism. nih.gov The presence of this species-specific pathway allows these bacteria to efficiently process galactose, preventing its accumulation in fermented dairy products. nih.gov The metabolism of tagatose in Lactobacillus rhamnosus has been shown to trigger a significant reprogramming of carbohydrate metabolism, highlighting the compound's role in microbial growth and energy management. nih.gov
The utilization of tagatose 6-phosphate is not uniform across all microbes. While some bacteria have evolved pathways to harness it for growth, others cannot metabolize it, and for some, its precursor, tagatose, can be inhibitory. mdpi.com
| Microorganism | Primary Substrate(s) | Role of Tagatose 6-Phosphate | Reference |
|---|---|---|---|
| Staphylococcus aureus | Lactose, D-galactose | Key intermediate in the primary catabolic pathway. | nih.govasm.org |
| Lactobacillus casei group | Lactose, Galactose | Major pathway for galactose catabolism, preventing its accumulation. | nih.gov |
| Gram-negative Enterobacteria (e.g., E. coli) | Galactitol | Intermediate in the galactitol degradation pathway. | nih.govresearchgate.net |
| Lactobacillus rhamnosus | Tagatose | Induces transcriptional reprogramming of carbohydrate metabolism. | nih.gov |
Involvement in Microbial Adaptation to Diverse Environments
The ability to metabolize different sugars via the tagatose 6-phosphate pathway is a crucial adaptive trait for microbes, enabling them to thrive in specific ecological niches. For instance, the efficiency of the T6P pathway in lactic acid bacteria is a significant advantage in dairy environments, where lactose is the primary carbohydrate. nih.gov
Microbial response to tagatose and its phosphorylated form varies significantly, indicating species-specific adaptations. nih.gov Research comparing the plant pathogens Phytophthora infestans and Phytophthora cinnamomi reveals a stark contrast in their adaptive responses. When exposed to tagatose, P. cinnamomi demonstrates an efficient adaptive reaction by upregulating genes related to energy metabolism, glucose transport, and detoxification of reactive oxygen species. nih.gov This transcriptional reprogramming allows it to counteract the potentially harmful effects of the sugar and maintain normal growth. nih.gov
In contrast, P. infestans fails to mount an effective adaptive response. nih.gov Exposure leads to a severe downregulation of genes involved in sugar metabolism, transport, and growth-related processes, ultimately resulting in growth inhibition. nih.gov This differential response highlights how the presence or absence of specific metabolic and regulatory networks, which would process intermediates like tagatose 6-phosphate, dictates a microbe's ability to adapt to chemical stressors in its environment.
Influence on Plant-Pathogen Interactions (e.g., Phytophthora spp. growth inhibition via metabolic interference)
Tagatose and its intracellular derivative, tagatose 6-phosphate, play a significant role in plant-pathogen interactions, demonstrating potent and selective inhibitory effects against certain plant pathogens. nih.govnih.govfrontiersin.org This is most extensively studied in oomycetes of the genus Phytophthora. nih.gov
The inhibitory mechanism is rooted in metabolic interference. Tagatose, due to its structural similarity to fructose (B13574), can be phosphorylated by fungal enzymes like fructokinase to produce D-tagatose 6-phosphate. theses.fr This accumulation of D-tagatose 6-phosphate competitively inhibits key enzymes in carbohydrate metabolism. For instance, it has been shown to inhibit phosphomannose isomerase, an enzyme essential for producing D-mannose 6-phosphate and D-glucose 6-phosphate. theses.fr The disruption of these key intermediates starves the pathogen of metabolites required for glycolysis and cell wall biosynthesis. theses.fr
This metabolic disruption has profound consequences for the pathogen. In P. infestans, exposure to tagatose leads to:
Inhibition of Mycelial Growth : The pathogen's ability to grow and colonize host tissue is significantly stunted. nih.govnih.gov
Mitochondrial Dysfunction : The compound causes severe alterations to mitochondrial structure and function. nih.govresearchgate.net
Reduced Energy Production : A marked decrease in ATP content is observed, crippling the pathogen's energy supply. nih.govresearchgate.net
Oxidative Stress : The metabolic interference leads to an accumulation of reactive oxygen species (ROS), causing cellular damage. theses.frresearchgate.net
As noted earlier, this effect is highly species-specific. While P. infestans is susceptible, P. cinnamomi is largely unaffected, indicating it possesses metabolic pathways that are not disrupted by tagatose 6-phosphate or has mechanisms to prevent its accumulation. nih.govnih.gov
| Observed Effect | Phytophthora infestans | Phytophthora cinnamomi | Reference |
|---|---|---|---|
| Mycelial Growth | Strongly inhibited | Not affected or only slightly affected | nih.govnih.gov |
| Mitochondrial Processes | Negatively affected; structural alterations | Not affected | nih.govresearchgate.net |
| ATP Content | Decreased | Not affected | nih.gov |
| Gene Expression (Sugar Metabolism) | Severely downregulated | Upregulated | nih.gov |
Intercellular Signaling and Metabolic Cross-talk
Direct evidence for keto-L-tagatose 6-phosphate or its D-isomer acting as an intercellular signaling molecule is not established in the current scientific literature. Such signaling typically involves molecules that are secreted or transported between cells to elicit a specific response.
However, the metabolism of tagatose, which is intrinsically linked to its phosphorylated form, can indirectly influence microbial communities through a form of metabolic cross-talk. This concept describes how the metabolic activities of one group of organisms can affect the physiology and behavior of another. The selective metabolism of tagatose can alter the balance of microbial populations in a shared environment. nih.gov For example, tagatose has been shown to have prebiotic effects on the phyllosphere (the surface of plant leaves), modifying the composition of the microbial community by providing a nutritional source for some beneficial bacteria while inhibiting pathogenic fungi. nih.gov This selective pressure can shift the microbial balance, which is a form of indirect communication or cross-talk mediated by the presence and metabolism of a specific carbohydrate.
Advanced Research Methodologies and Techniques
Genetic Engineering and Metabolic Pathway Reconstruction
The biosynthesis and metabolism of keto-L-tagatose 6-phosphate are intricately linked to specific genetic pathways. Researchers have employed sophisticated genetic engineering techniques to elucidate and manipulate these pathways for various applications, including the production of rare sugars.
Gene Cloning, Expression, and Deletion Studies
Central to understanding the role of specific enzymes in the metabolism of this compound is the ability to isolate, express, and inactivate the genes that encode them. Gene cloning is a foundational technique, as demonstrated in the study of the lac operon in Lactococcus lactis. The lacABCD gene cluster, which includes the genes for galactose-6-phosphate (B1197297) isomerase (lacA and lacB), tagatose-6-phosphate kinase (lacC), and tagatose-1,6-diphosphate aldolase (B8822740) (lacD), was cloned to characterize its role in the tagatose-6-phosphate pathway. researchgate.net This allows for the overexpression of these genes in a host organism like Escherichia coli to produce the corresponding enzymes for further study. plos.org For instance, the lacC gene from Lactococcus lactis subsp. lactis was synthesized and cloned into an expression vector to produce D-tagatose-6-phosphate kinase in E. coli. researchgate.net
Expression studies involve inducing the production of the protein encoded by the cloned gene. This is often achieved by placing the gene under the control of an inducible promoter in an expression vector. For example, the recombinant plasmids containing the lacAB genes were transformed into E. coli BL21(DE3), and protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). plos.org Similarly, modulating the expression of genes in the D-tagatose production pathway in E. coli has been explored to improve titers. acs.org
Gene deletion studies are critical for confirming the function of a gene within a metabolic pathway. By creating a "knockout" mutant that lacks a specific gene, researchers can observe the effect on the organism's metabolism. In the context of D-tagatose production in E. coli, the zwf gene, which encodes glucose-6-phosphate dehydrogenase, was deleted to increase the pool of D-fructose-6-phosphate, a precursor to D-tagatose-6-phosphate. nih.gov Further deletions of genes involved in competing pathways, such as those for D-psicose and D-mannose production (alsE and manA, respectively), were also performed to channel metabolic flux towards D-tagatose. acs.orgresearchgate.net These targeted genome modifications are often accomplished using advanced techniques like CRISPR-Cas9-mediated homologous recombination. acs.org
Whole-Cell Biocatalysis and Engineered Microbial Strains
Whole-cell biocatalysis utilizes entire microbial cells containing the necessary enzymatic machinery to carry out specific biochemical transformations. This approach can be more cost-effective than using purified enzymes, as it eliminates the need for extensive protein purification. Engineered microbial strains are at the heart of this methodology.
Researchers have successfully engineered Escherichia coli to produce D-tagatose from D-glucose. nih.gov This was achieved by leveraging the cell's native enzymes and enhancing the pathway through genetic modifications. nih.gov The pathway involves the conversion of D-glucose to D-fructose-6-phosphate (F6P), followed by the epimerization of F6P to D-tagatose-6-phosphate (T6P) by enzymes like GatZ or KbaZ, and finally the dephosphorylation of T6P to D-tagatose. acs.orgnih.gov To optimize production, competing metabolic pathways were removed, and the expression of key pathway genes was modulated. acs.orgnih.gov In one study, an engineered E. coli strain was able to convert 45 g/L of D-glucose to 7.3 g/L of D-tagatose. nih.govresearchgate.net
Another strategy involves the use of multi-enzyme cascade reactions within a single host. For instance, a semi-artificial cell factory was developed using an immobilized organosilicon network to co-localize the enzymes required to convert starch into D-tagatose, including a tagatose 6-phosphate 4-epimerase and a tagatose 6-phosphate phosphatase. mdpi.com This approach achieved a conversion rate of over 40.7%. mdpi.com While these whole-cell systems show great promise, challenges such as the need for high cell densities and incomplete substrate conversion remain areas of active research. nih.gov
Enzymatic Assay Development and Kinetic Analysis (Michaelis-Menten kinetics, inhibition studies)
To characterize the enzymes involved in the this compound pathway, robust enzymatic assays are essential. These assays allow for the determination of key kinetic parameters, providing insights into enzyme efficiency and substrate specificity.
The development of an enzymatic assay often involves coupling the reaction of interest to a second, easily measurable reaction. For example, the activity of tagatose-1,6-bisphosphate aldolase can be determined by coupling the cleavage of its substrate to the oxidation of NADH by glycerol-3-phosphate dehydrogenase/triose-phosphate isomerase, which can be monitored spectrophotometrically at 340 nm. nih.gov Similarly, the activity of 6-phosphogluconate dehydratase, which produces a related keto-acid phosphate (B84403), was measured in a coupled assay using L-lactate dehydrogenase. frontiersin.org For reactions where a coupled assay is not feasible, discontinuous assays can be employed, where the reaction is stopped at various time points and the product is quantified. frontiersin.org
Once an assay is established, the kinetic properties of the enzyme can be determined. The Michaelis-Menten model is frequently used to describe the relationship between the initial reaction rate and the substrate concentration. science.govnih.gov This analysis yields two important parameters: the Michaelis constant (K_m), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the maximum reaction rate (V_max). For D-tagatose-6-phosphate kinase from Staphylococcus aureus, the apparent K_m for D-tagatose 6-phosphate was found to be 16 µM, while the K_m for D-fructose 6-phosphate was 10,000-fold higher at 150 mM, indicating a strong preference for D-tagatose 6-phosphate. researchgate.net In another study, the rate dependence of 6-phosphogluconate dehydratase followed classical Michaelis-Menten kinetics with a V_max of 61.6 U/mg and a K_m for 6-phosphogluconate of 0.3 mM. frontiersin.org
Inhibition studies are also crucial for understanding enzyme mechanisms and regulation. These studies can reveal whether a molecule acts as a competitive, non-competitive, or uncompetitive inhibitor. For example, D-tagatose-6-phosphate kinase was found to be inhibited by Na+ and Li+ ions, but not by high concentrations of its co-substrate, MgATP. researchgate.net Conversely, the enzyme was activated by K+, NH4+, Rb+, and Cs+ ions. researchgate.net Such information is vital for optimizing reaction conditions in biocatalytic processes.
Protein Biochemistry and Structural Biology
Delving into the three-dimensional structure of the enzymes that interact with this compound provides a deeper understanding of their function and mechanism. This knowledge is enabled by techniques in protein biochemistry and structural biology.
Recombinant Protein Expression and Purification
To obtain the large quantities of pure protein required for structural and functional studies, recombinant protein expression is the method of choice. This typically involves cloning the gene for the protein of interest into an expression vector, often with a tag (such as a polyhistidine-tag) that facilitates purification. The vector is then introduced into a host organism, commonly E. coli, which is induced to produce the protein. plos.org
Following expression, the cells are harvested and lysed to release the cellular contents. The target protein is then purified from the crude lysate using a series of chromatography steps. Immobilized metal affinity chromatography (IMAC) is a powerful technique for purifying His-tagged proteins. plos.org For example, His-tagged LacA and LacB proteins were purified from the crude extract using a HisTrap column. plos.org Further purification steps, such as ion-exchange chromatography, hydrophobic interaction chromatography, and size-exclusion chromatography, may be necessary to achieve the high degree of purity required for crystallization and other biochemical analyses. nih.govresearchgate.net The purity of the protein is typically assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins based on their molecular weight. plos.orgsemanticscholar.org
X-ray Crystallography and Cryo-Electron Microscopy for Enzyme-Ligand Complex Analysis
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of proteins. This method requires the growth of well-ordered crystals of the purified protein. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be built.
The crystal structures of D-galactose-6-phosphate isomerase (LacAB) from Lactobacillus rhamnosus have been solved both in its native form and in complex with its product, D-tagatose-6-phosphate. plos.orgsemanticscholar.org These structures revealed that LacAB is a homotetramer and that its active site is located at the interface between the LacA and LacB subunits. plos.org The structure of the enzyme-product complex showed how the phosphate group of D-tagatose-6-phosphate is bound by three arginine residues, and how other residues in the active site, such as His-96 and Cys-65, are positioned to play key roles in catalysis. plos.orgsemanticscholar.org Similarly, the crystal structure of galactitol-1-phosphate 5-dehydrogenase (GPDH) from E. coli, which produces D-tagatose-6-phosphate, has been determined, providing insights into its catalytic mechanism. csic.es
Site-Directed Mutagenesis and Active Site Characterization
Site-directed mutagenesis is a pivotal technique for probing the active sites of enzymes involved in the metabolism of this compound and its precursors. While direct mutagenesis studies on enzymes specific to L-tagatose 6-phosphate are not extensively documented, research on analogous isomerases that interconvert related sugars provides a strong framework for understanding their function.
Enzymes such as ribose-5-phosphate (B1218738) isomerase (RpiB) have been shown to exhibit broad substrate specificity, including the ability to convert L-talose into L-tagatose. nih.gov A study on the RpiB from Clostridium thermocellum demonstrated that it possesses activity towards L-talose, producing L-tagatose. nih.gov Similarly, RpiB from Clostridium difficile and Thermotoga maritima also act on L-talose. nih.gov Mutational analysis of conserved residues in the RpiB from Leishmania donovani confirmed that specific amino acids (Cys69, His102, Asp45, and Glu149) are indispensable for catalytic activity. plos.org
Furthermore, extensive research has been conducted on L-arabinose isomerases (L-AIs), which are capable of converting D-galactose to D-tagatose. asm.orgmdpi.com Site-directed mutagenesis of L-AIs from various bacterial sources has been used to enhance catalytic efficiency and alter substrate preference. nih.govnih.govcjcatal.com For example, mutagenesis of key residues in L-AI from Bacillus stearothermophilus and Lactobacillus plantarum demonstrated their critical role in enzyme activity and substrate recognition. asm.orgnih.gov These studies underscore how specific amino acid changes can impact substrate binding and catalysis, principles that are directly applicable to the study of enzymes acting on L-sugar phosphates.
| Enzyme | Organism | Residue(s) Mutated | Observed Effect | Reference |
|---|---|---|---|---|
| L-Arabinose Isomerase | Geobacillus thermodenitrificans | Various single and double mutations | Increased D-tagatose yield from 46% (wild type) to 58% (mutant). | nih.gov |
| L-Arabinose Isomerase | Lactobacillus plantarum CY6 | F118M/F279I | Specific activity towards D-galactose increased by 210.1%; D-tagatose yield increased by 81.2%. | nih.gov |
| L-Arabinose Isomerase | Bacillus stearothermophilus US100 | E306, E331, H348, H447 | Mutations resulted in totally inactive proteins, confirming their essential catalytic role. | asm.org |
| Ribose-5-Phosphate Isomerase B | Leishmania donovani | C69S, H102N, D45N, E149A | Complete loss of enzyme activity, indicating residues are indispensable for catalysis. | plos.org |
Molecular Dynamics Simulations and Docking Studies
Computational methods such as molecular dynamics (MD) simulations and docking studies are instrumental in visualizing and understanding the interactions between this compound (or its precursors) and enzyme active sites at an atomic level. These techniques complement experimental methods like site-directed mutagenesis by providing a structural basis for observed functional changes.
Molecular modeling of the ribose-5-phosphate isomerase (RpiB) from Clostridium thermocellum suggested that its unique substrate specificity, which includes the conversion of L-talose to L-tagatose, is due to specific interactions with active site residues Tyr42, His98, and His9. nih.gov Docking studies on phosphosugar isomerases have been used to explore their potential to isomerize monosaccharides, including the docking of L-talose into the active sites of ribose-5-phosphate isomerase and glucose-6-phosphate isomerase. nih.gov
In a study of Leishmania donovani RpiB, homology modeling and molecular docking were used to generate 3D structures and investigate the binding of various aldose sugars. plos.orgsemanticscholar.org These simulations provided insights into conformational changes and substrate-enzyme interactions that govern catalytic activity. plos.org Similarly, homology modeling of the L-arabinose isomerase from Lactobacillus fermentum was used to identify key residues for mutagenesis, with subsequent docking of D-galactose into the mutant enzyme M311A revealing enhanced hydrogen bonding that explained its improved substrate affinity. cjcatal.com Although these studies focus on precursors or D-isomers, the methodologies are directly transferable to investigating the binding and catalytic mechanism of enzymes that recognize this compound.
Analytical Chemistry Techniques for Metabolite Profiling
The accurate detection, identification, and quantification of this compound in complex biological samples are essential for metabolic studies. A suite of powerful analytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantitative analysis of sugar phosphates. Due to the polar and anionic nature of this compound, HPLC methods typically employ anion-exchange chromatography (HPAEC). This technique separates phosphorylated sugars based on their charge, which is influenced by the number of phosphate groups and the pH of the mobile phase.
Detection is often achieved using pulsed amperometric detection (PAD), a highly sensitive method for carbohydrates that does not require derivatization. While specific protocols for this compound are not widely published, methods developed for its D-isomer and other hexose (B10828440) phosphates are directly applicable. These methods allow for the resolution of a mixture of different sugar phosphates, enabling precise quantification in metabolic extracts or enzymatic reaction mixtures.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of molecules and for monitoring reaction kinetics in real-time. For this compound, a combination of NMR techniques would be employed.
³¹P NMR: This is used to specifically observe the phosphorus atom in the phosphate group, confirming the phosphorylation state of the sugar and detecting different phosphorylated species in a mixture. science.gov
¹H and ¹³C NMR: These one- and two-dimensional experiments (e.g., COSY, HSQC) are used to determine the carbon skeleton and proton assignments of the tagatose moiety, confirming its identity and structure.
Reaction Monitoring: NMR can be used to follow the enzymatic conversion of a precursor (e.g., L-talose 6-phosphate) to this compound, allowing for the determination of reaction rates and equilibrium constants without the need for sample separation.
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for identifying and quantifying metabolites like this compound from complex biological matrices. The compound has been noted as a detectable metabolite in metabolomics databases and analyses. biorxiv.orgbham.ac.ukcore.ac.uk
In a typical LC-MS workflow, the compound would first be separated by chromatography and then ionized, commonly using electrospray ionization (ESI) in negative mode, which is ideal for anionic species like sugar phosphates. High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can determine the exact mass of the [M-H]⁻ ion, providing a highly accurate molecular formula. bham.ac.uk Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, providing unequivocal identification.
Spectrophotometric Methods for Keto Sugar Detection
Spectrophotometric assays offer a rapid and cost-effective means of detecting and quantifying keto sugars. The most common methods are colorimetric assays based on the reaction of the keto group with specific reagents under acidic conditions.
Cysteine-Carbazole Method: This classic assay is widely used for the determination of ketoses. asm.org The sugar is dehydrated in strong acid (e.g., sulfuric acid) to form a furfural (B47365) derivative, which then reacts with carbazole (B46965) to produce a colored product. The absorbance, typically measured around 560 nm, is proportional to the ketose concentration. asm.org
Coupled Enzyme Assays: An alternative approach involves using a series of coupled enzymes where the final step produces a change in absorbance. For instance, the breakdown of this compound could be coupled to a dehydrogenase enzyme that reduces NAD⁺ to NADH, with the increase in absorbance at 340 nm being monitored. Conversely, the formation of the compound can be monitored by measuring the depletion of a substrate like inorganic phosphate (Pi) using a continuous spectrophotometric assay. oup.comnih.gov These assays provide a way to measure enzyme kinetics in real-time. nih.gov
| Technique | Principle | Application for this compound | Reference |
|---|---|---|---|
| HPLC-PAD | Separation based on anionic charge of the phosphate group, followed by electrochemical detection. | Quantitative analysis and separation from other sugar phosphates. | biorxiv.org |
| NMR Spectroscopy | Non-destructive analysis of atomic nuclei (¹H, ¹³C, ³¹P) in a magnetic field. | Unambiguous structural elucidation and real-time monitoring of enzymatic reactions. | science.gov |
| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio determination and fragmentation analysis. | High-sensitivity identification and quantification in complex biological mixtures. | biorxiv.orgbham.ac.uk |
| Spectrophotometry | Colorimetric reaction of the keto group (e.g., cysteine-carbazole) or coupled enzyme reactions measuring NAD(P)H or Pi. | Rapid quantification of total keto sugar concentration or measurement of enzyme kinetics. | asm.orgnih.gov |
Isotopic Tracing and Metabolic Flux Analysis
Isotopic tracing and metabolic flux analysis (MFA) are powerful techniques used to elucidate the intricate network of metabolic pathways within a cell. These methodologies involve the introduction of substrates labeled with stable isotopes, such as ¹³C or ¹⁵N, into a biological system. By tracking the incorporation and distribution of these isotopes into various metabolites, researchers can quantitatively determine the flow, or flux, of atoms through different biochemical reactions and pathways. creative-proteomics.com This provides a dynamic view of cellular metabolism that goes beyond the static measurement of metabolite concentrations.
In the context of this compound, these advanced techniques are instrumental in understanding its role within central carbon metabolism, particularly in organisms that utilize the L-tagatose pathway. This pathway is a key route for the catabolism of galactose-6-phosphate, a product of lactose (B1674315) metabolism in some bacteria. nih.govnih.gov
Detailed research findings have demonstrated the utility of isotopic tracing in delineating the metabolic fate of substrates that are channeled through the L-tagatose pathway. For instance, in Lactococcus lactis, a bacterium widely used in dairy fermentations, studies have shown that galactose-6-phosphate is metabolized via the tagatose-6-phosphate pathway, which includes the intermediate this compound. nih.govnih.gov Metabolic flux analysis has revealed that the flux through this pathway can be a limiting factor in lactose metabolism. nih.gov
The core reactions of the tagatose-6-phosphate pathway involve the conversion of galactose-6-phosphate to tagatose-6-phosphate, which is then phosphorylated to tagatose-1,6-bisphosphate. nih.gov This latter molecule is subsequently cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP), both of which are central intermediates in glycolysis. Isotopic labeling studies, often using ¹³C-labeled glucose or galactose, allow for the precise measurement of the carbon flux distribution at this key metabolic branch point. creative-proteomics.comnrfhh.com
By analyzing the mass isotopomer distribution in metabolites like DHAP, GAP, and downstream glycolytic intermediates, researchers can quantify the relative contributions of the tagatose-6-phosphate pathway versus other metabolic routes, such as the pentose (B10789219) phosphate pathway, to the central carbon pool. mdpi.com
The data derived from these experiments are often complex, requiring sophisticated computational models to calculate the intracellular metabolic fluxes. The results from such analyses provide invaluable insights into the regulation and efficiency of the L-tagatose pathway and the metabolic role of this compound.
Research Findings from Isotopic Tracing and Metabolic Flux Analysis
| Organism | Labeled Substrate | Key Finding | Reference |
| Lactococcus lactis | ¹³C-Lactose | Determined the flux distribution between the glucose and galactose moieties of lactose, quantifying the flow through the tagatose-6-phosphate pathway. | nih.gov |
| Escherichia coli (engineered) | ¹³C-Glucose | Demonstrated a thermodynamically favorable pathway for D-tagatose production from D-glucose via phosphorylated intermediates, including tagatose-6-phosphate. | acs.org |
| Lactococcus lactis | ¹³C-Glucose | Showed that overexpression of phosphoglucomutase led to increased levels of UDP-glucose and UDP-galactose, demonstrating metabolic flexibility. | nih.gov |
| Granulocytes | [1,2-¹³C]glucose, [U-¹³C]glucose, [4,5,6-¹³C]glucose | Elucidated a directional shift in the non-oxidative pentose phosphate pathway during phagocytosis, highlighting the interconnectedness of central metabolic pathways. | mdpi.com |
These studies underscore the power of isotopic tracing and metabolic flux analysis in providing a quantitative understanding of the metabolic network surrounding this compound. The data generated are crucial for metabolic engineering efforts aimed at optimizing the production of valuable compounds or understanding the metabolic adaptations of organisms to different growth conditions.
Future Research Directions and Open Questions
Discovery of Novel Enzymes and Metabolic Pathways Involving Keto-L-Tagatose 6-Phosphate
A foundational challenge in understanding the significance of this compound is the identification of the enzymes and metabolic pathways that synthesize and catabolize it. Research on D-tagatose metabolism has identified key enzymes such as tagatose-6-phosphate kinase and components of the tagatose-6-phosphate pathway in various microorganisms. wikipedia.orgebi.ac.uk However, analogous pathways for the L-form are yet to be discovered.
Future research must prioritize the exploration of diverse biological sources for novel enzymatic activities. Key areas of investigation include:
Metagenomic Screening: Prospecting genetic material from unique environmental niches (e.g., extremophiles, soil microbiomes, and marine organisms) for genes encoding enzymes like L-tagatose kinases, L-tagatose-6-phosphate epimerases, isomerases, and phosphatases.
Functional Genomics: Utilizing organisms known to metabolize other L-sugars to identify putative genes involved in an L-tagatose pathway. This involves creating gene knockouts and observing resulting metabolic shifts.
Enzyme Characterization: Once identified, these novel enzymes must be isolated, purified, and characterized to determine their substrate specificity, kinetic parameters, and structural properties. For instance, while glucose-6-phosphate isomerase has been shown to act on L-tagatose, its low specificity results in multiple products, highlighting the need for highly specific enzymes. researchgate.net
The ultimate goal is to piece together complete metabolic pathways, determining whether this compound is a central intermediate in a dedicated catabolic route or a specialized product with a distinct biological function.
Comprehensive Elucidation of Regulatory Networks in Diverse Organisms
Once metabolic pathways involving this compound are identified, the next critical step is to understand how they are controlled. In well-studied systems like D-galactose metabolism, the genes for the tagatose-6-phosphate pathway are part of regulated operons, such as the lac operon in Lactococcus lactis. ebi.ac.uk It is crucial to determine if similar sophisticated regulatory networks govern the metabolism of L-tagatose.
Future research should employ a multi-omics approach to unravel these complex systems:
Transcriptomics: Using RNA-sequencing to identify genes that are upregulated or downregulated in the presence of L-tagatose or related precursors, revealing potential transcription factors and regulatory elements.
Proteomics: Quantifying changes in the protein landscape to confirm the expression of pathway enzymes and identify regulatory proteins.
Metabolomics: Tracking the flux of metabolites through the pathway to identify bottlenecks, allosteric regulation by intermediates, and connections to central metabolism.
Key questions to answer include: How do cells sense the presence of L-tagatose or its phosphorylated form? What are the specific activators and repressors controlling gene expression? How is the L-tagatose pathway integrated with the cell's broader metabolic state and energy needs?
Exploration of Undiscovered Biological Roles and Inter-species Interactions
Perhaps the most compelling area of future research is the functional role of this compound in nature. While D-tagatose is known for its properties as a low-calorie sweetener and a prebiotic that can modulate gut microbiota, the biological activities of L-tagatose and its derivatives are unknown. prebioticassociation.orgmdpi.com
Research should be directed toward uncovering these functions:
Bioactivity Screening: Testing L-tagatose and its phosphorylated form for antimicrobial, signaling, or immunomodulatory effects in various biological systems, from single-celled organisms to complex cell cultures.
Microbiome Studies: Investigating whether L-tagatose can be metabolized by specific members of microbial communities, such as the human gut microbiome. This could reveal potential prebiotic effects or roles in inter-species competition and communication.
Metabolic Fate in Higher Organisms: Determining if L-tagatose and its derivatives can be absorbed and metabolized by animals and humans, and what physiological effects they may have. Studies on D-tagatose show it influences glucokinase activity and glycogen (B147801) storage, providing a template for investigating the L-form. wikipedia.orgnih.gov
The discovery of a unique biological role could position this compound not just as a metabolic intermediate, but as a valuable bioactive compound in its own right.
Development of Advanced In Silico Models for Pathway Prediction and Optimization
Computational biology and bioinformatics offer powerful tools to accelerate the discovery and engineering of metabolic pathways. The development of advanced in silico models will be essential for navigating the complexities of this compound metabolism. While such models have been developed to simulate glucose metabolism and test therapeutic strategies, their application to rare sugar pathways is an emerging field. nih.gov
Future directions for computational modeling include:
Genome-Scale Metabolic Models (GSMMs): Constructing and validating models for organisms that can metabolize L-tagatose. These models can predict metabolic fluxes, identify essential genes, and simulate the effects of genetic modifications to optimize the production of desired compounds.
Molecular Docking and Dynamics: Simulating the interaction between enzymes and substrates at the atomic level. These simulations can provide insights into catalytic mechanisms and guide the rational design of enzymes with improved properties.
Pathway Prediction Algorithms: Developing new algorithms that can mine genomic and metagenomic data to identify novel, complete metabolic pathways for rare sugars based on gene clustering, sequence homology, and known biochemical principles.
These computational approaches will serve as a critical hypothesis-generating and optimization tool, reducing the time and cost of experimental work and paving the way for efficient metabolic engineering.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
